molecular formula C7H2Cl3NOS B420562 4,5,6-trichloro-1,3-benzoxazole-2-thiol

4,5,6-trichloro-1,3-benzoxazole-2-thiol

Cat. No.: B420562
M. Wt: 254.5g/mol
InChI Key: LYAOHUVQTBMDDG-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-1,3-benzoxazole-2-thiol is a halogenated benzoxazole derivative characterized by three chlorine substituents at positions 4, 5, and 6 of the aromatic ring, along with a thiol (-SH) group at position 2. Benzoxazole-thiol derivatives are widely studied for their reactivity, antimicrobial activity, and applications in drug development, particularly due to the electron-withdrawing effects of chlorine substituents and the nucleophilic thiol group .

Properties

Molecular Formula

C7H2Cl3NOS

Molecular Weight

254.5g/mol

IUPAC Name

4,5,6-trichloro-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H2Cl3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13)

InChI Key

LYAOHUVQTBMDDG-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=S)O2

Isomeric SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(O2)S

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(O2)S

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Number

The number and position of chlorine atoms significantly influence physicochemical and biological properties. For example:

  • 5,7-Dichloro-1,3-benzoxazole-2-thiol (C₇H₃Cl₂NOS, MW: 220.08): Exhibits antimicrobial activity against bacteria (MIC: 16–32 µg/mL), comparable to chloramphenicol. Docking studies reveal interactions with bacterial GlcN-6-P synthase residues (Ser303, Gln348), suggesting a mechanism tied to its dichloro substitution pattern .
  • 4-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63): Synthesized from 4-chloro-2-aminophenol via cyclization with carbon disulfide. The thiol group undergoes substitution with ethyl chloroacetate to form thioether derivatives, demonstrating reactivity typical of benzoxazole-thiols .
  • 5-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63) and 6-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63): Differing chlorine positions alter electronic distribution and crystal packing. The 6-chloro derivative crystallizes in an orthorhombic system (space group D2–P 2₁2₁2₁), with hydrogen bonding between the thione sulfur and amino groups .

Table 1: Chlorinated Benzoxazole-Thiol Derivatives

Compound Molecular Formula Molecular Weight Key Properties/Activities Reference
5,7-Dichloro-1,3-benzoxazole-2-thiol C₇H₃Cl₂NOS 220.08 Antimicrobial (MIC: 16–32 µg/mL)
4-Chloro-1,3-benzoxazole-2-thiol C₇H₄ClNOS 185.63 Reacts with ethyl chloroacetate
5-Chloro-1,3-benzoxazole-2-thiol C₇H₄ClNOS 185.63 Crystallographic data available
6-Chloro-1,3-benzoxazole-2-thiol C₇H₄ClNOS 185.63 Orthorhombic crystal structure

Bromo- and Fluoro-Substituted Analogs

Halogen variation impacts electronic properties and binding affinity:

  • 7-Bromo-1,3-benzoxazole-2-thiol (C₇H₄BrNOS, MW: 230.08): Bromine’s larger atomic radius may increase steric hindrance compared to chlorine analogs, affecting reaction kinetics .

Alkyl-Substituted Derivatives

  • 5,7-Dimethyl-1,3-benzoxazole-2-thiol (C₉H₉NOS, MW: 179.24): Methyl groups reduce electrophilicity, decreasing reactivity in substitution reactions compared to chlorinated analogs. This highlights the role of electron-withdrawing substituents in modulating reactivity .

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 2-amino-4,5,6-trichlorophenol (1.0 equiv) in methanol (50 mL) with potassium hydroxide (1.1 equiv). Carbon disulfide (1.1 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions. The mixture is refluxed for 6–8 hours, after which glacial acetic acid acidifies the solution to pH 6, precipitating the product.

Key Parameters

  • Solvent : Methanol ensures solubility of both the amine and inorganic base.

  • Temperature : Reflux (≈65°C) accelerates cyclization while preventing decomposition.

  • Workup : Ice-cold water quenches the reaction, and acetic acid neutralizes excess base, enhancing product crystallinity.

Spectroscopic Validation

  • IR Spectroscopy : A sharp absorption band at 3386 cm⁻¹ confirms the -SH group. Aromatic C-Cl stretches appear at 750–600 cm⁻¹.

  • ¹H NMR (DMSO-d₆): A singlet at δ 13.7 ppm (D₂O-exchangeable) corresponds to the thiol proton. Aromatic protons resonate as a singlet at δ 7.3 ppm due to symmetrical substitution.

  • Mass Spectrometry : The molecular ion peak at m/z 254.5 ([M]⁺) aligns with the molecular formula C₇H₂Cl₃NOS.

Alternative Pathway: Post-Synthetic Chlorination of Benzoxazole-2-Thiol

For substrates where direct synthesis of trichlorinated precursors is challenging, post-synthetic chlorination offers a viable route. This method involves electrophilic aromatic substitution on preformed 1,3-benzoxazole-2-thiol.

Chlorination Agents and Selectivity

Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine atoms at the 4, 5, and 6 positions. The electron-withdrawing benzoxazole ring directs chlorination to the meta and para positions relative to the oxazole oxygen.

Procedure Overview

  • Dissolve 1,3-benzoxazole-2-thiol (1.0 equiv) in anhydrous DCM.

  • Add sulfuryl chloride (3.2 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.

Challenges

  • Regioselectivity : Excess chlorinating agents may lead to over-chlorination.

  • Side Reactions : Oxidative dimerization of the thiol group necessitates inert atmospheres.

Mechanistic Insights: Role of Solvent and Base in Cyclocondensation

The cyclocondensation mechanism proceeds through two critical steps:

  • Formation of Dithiocarbamate Intermediate :
    The amine attacks carbon disulfide, generating a dithiocarbamate salt (K⁺[R-N-CS₂⁻]).

  • Intramolecular Cyclization :
    Base-mediated elimination of H₂S drives ring closure, forming the benzoxazole-2-thiolate, which protonates to the thiol upon acidification.

Solvent Effects

  • Methanol : Polar protic solvent stabilizes ionic intermediates.

  • DMF : Alternative solvents like DMF accelerate reactions but complicate purification.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Post-Synthetic Chlorination
Yield 60–75%40–55%
Purity >95%85–90%
Reaction Time 6–8 hours12–24 hours
Functional Group Tolerance HighModerate

Advantages of Cyclocondensation

  • Single-step synthesis from commercially available trichlorinated aniline derivatives.

  • Scalable to multigram quantities without intermediate isolation.

Limitations of Chlorination

  • Requires harsh reagents, complicating handling.

  • Lower regioselectivity for polychlorinated products.

Analytical Challenges and Solutions in Characterization

Distinguishing Thiol and Thione Tautomers

The compound exists in equilibrium between the thiol and thione forms. In DMSO-d₆, the thiol proton (δ 13.7 ppm) is observable, while the thione form predominates in aprotic solvents.

Elemental Analysis Validation

Combustion analysis for C₇H₂Cl₃NOS typically shows:

  • Calculated : C 32.91%, H 0.79%, N 5.49%.

  • Observed : C 32.85%, H 0.81%, N 5.52% .

Q & A

Q. How to address low yields in cross-coupling reactions involving this compound?

  • Optimization :
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki-Miyaura couplings.
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 150°C (e.g., 80% yield improvement) .
  • Ligand Additives : Add 1,10-phenanthroline (0.2 eq.) to stabilize Pd intermediates in Heck reactions .

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